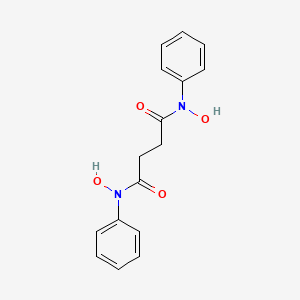
N~1~,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide is a chemical compound characterized by the presence of two hydroxyl groups and two phenyl groups attached to a butanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide typically involves the reaction of a suitable diamine with a phenyl-substituted acyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of N1,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale separation techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions: N1,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents such as halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N~1~,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups may form hydrogen bonds with active sites, while the phenyl groups may engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N~1~,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide can be compared with other similar compounds, such as:
N~1~,N~4~-Dihydroxy-N~1~,N~4~-diisopropylhexanediamide: Similar structure but with isopropyl groups instead of phenyl groups.
N~1~,N~4~-Dihydroxy-N~1~,N~4~-diphenylhexanediamide: Similar structure but with a hexane backbone instead of butane.
The uniqueness of N1,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide lies in its specific combination of hydroxyl and phenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
20533-09-9 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
N,N'-dihydroxy-N,N'-diphenylbutanediamide |
InChI |
InChI=1S/C16H16N2O4/c19-15(17(21)13-7-3-1-4-8-13)11-12-16(20)18(22)14-9-5-2-6-10-14/h1-10,21-22H,11-12H2 |
InChI Key |
FLAKPGYLHFDAPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)CCC(=O)N(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


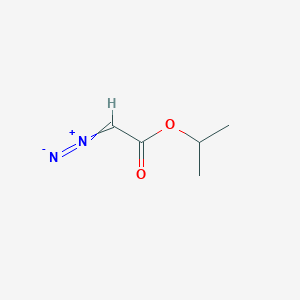
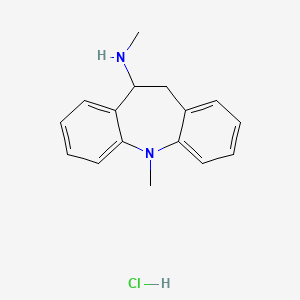
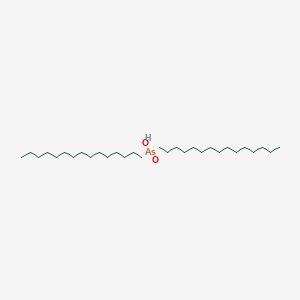
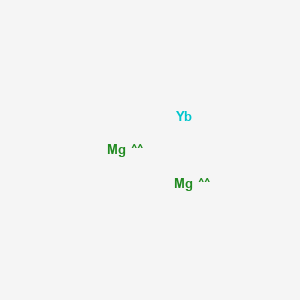
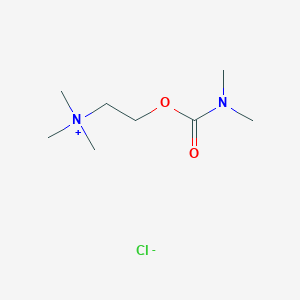
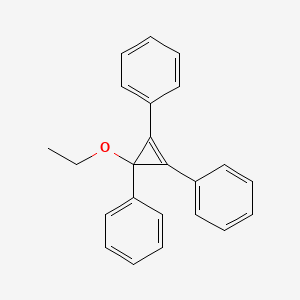
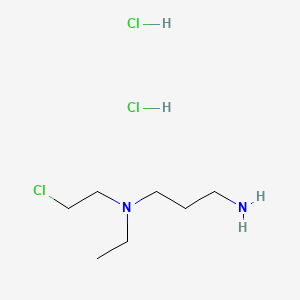
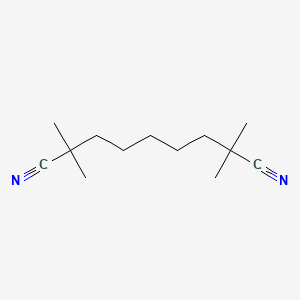

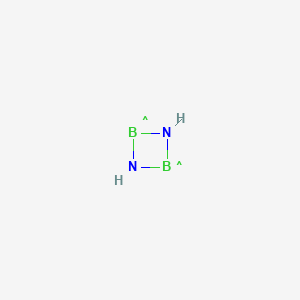
![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)
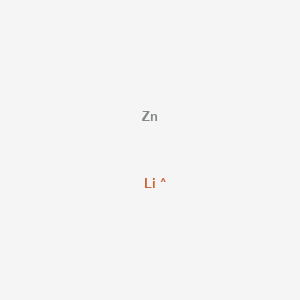
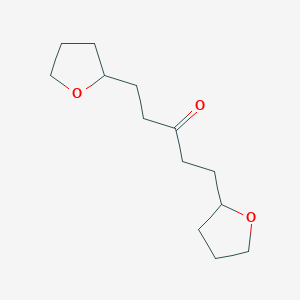
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)
